3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane scaffold, which is known for its rigidity and ability to mimic the spatial arrangement of aromatic rings. The incorporation of a pyrazine moiety further enhances its potential for biological activity, making it a valuable building block in drug discovery and development .
Preparation Methods
The synthesis of 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the use of a radical initiator to facilitate the formation of the bicyclo[1.1.1]pentane core. The reaction conditions typically include the use of a solvent such as dichloromethane, and the reaction is carried out at room temperature .
Chemical Reactions Analysis
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential as a drug candidate is being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazine moiety can form hydrogen bonds and π-π interactions with proteins, while the bicyclo[1.1.1]pentane scaffold provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives and pyrazine-containing molecules. Compared to these compounds, this compound stands out due to its unique combination of the bicyclo[1.1.1]pentane scaffold and the pyrazine moiety, which enhances its potential for biological activity and stability .
List of Similar Compounds
- Bicyclo[1.1.1]pentane-1-carboxylic acid
- 2-(Pyrazin-2-yl)acetic acid
- 3-(Pyrazin-2-yl)propanoic acid
Biological Activity
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a valuable building block in drug design, particularly as a bioisostere for traditional aromatic systems. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties and its role in drug discovery.
Synthesis
The synthesis of this compound has been reported using a metal-free homolytic aromatic alkylation protocol, which facilitates the incorporation of the pyrazine moiety into the bicyclic structure. This method provides an efficient route to obtain this compound, highlighting its potential utility in various biological studies and applications in medicinal chemistry .
Anti-inflammatory Properties
Recent studies have demonstrated that compounds containing the bicyclo[1.1.1]pentane (BCP) framework can exhibit significant anti-inflammatory activities. In particular, derivatives of this compound have been evaluated for their effects on inflammatory responses:
- Mechanism of Action : The BCP moiety can replace traditional aromatic groups, leading to enhanced metabolic stability and reduced first-pass metabolism, which is crucial for maintaining therapeutic levels of drugs in systemic circulation .
- Case Study : A study involving BCP-containing synthetic lipoxin A4 mimetics revealed that these compounds effectively attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. The most potent derivative, identified as imidazolo-BCP-sLXm (6a), showed an IC50 in the picomolar range, significantly downregulating pro-inflammatory cytokines such as TNFα and MCP1 .
Summary of Biological Evaluations
The following table summarizes key findings from biological evaluations of this compound and its derivatives:
Compound | Activity | IC50 (µM) | Mechanism |
---|---|---|---|
BCP-sLXm (6a) | Anti-inflammatory | <0.001 | NFκB inhibition |
BCP derivative | Cytokine modulation | Varies | Pro-inflammatory cytokine release inhibition |
Structural Advantages
The incorporation of the BCP framework into drug candidates offers several advantages:
- Metabolic Stability : BCPs are less prone to oxidative metabolism compared to traditional phenyl rings, enhancing the pharmacokinetic profile of drugs .
- Bioisosterism : The rigid structure of BCPs can provide steric and electronic advantages that improve binding affinity and selectivity for biological targets .
Future Directions
Ongoing research is focused on exploring additional biological activities of this compound, including its potential as an inhibitor for various enzymes involved in inflammatory pathways. The versatility of the BCP structure makes it a promising candidate for further development in therapeutic applications targeting inflammation-related diseases.
Properties
IUPAC Name |
3-pyrazin-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-8(14)10-4-9(5-10,6-10)7-3-11-1-2-12-7/h1-3H,4-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGICJRRMBGTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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